molecular formula C15H30N2O2Si B11831088 N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) CAS No. 62051-12-1

N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)

Cat. No.: B11831088
CAS No.: 62051-12-1
M. Wt: 298.50 g/mol
InChI Key: VJJWRYLEWHKBFS-UHFFFAOYSA-N
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Description

N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) is a silicon-containing organic compound It is characterized by the presence of a silane group bonded to a vinyl group and two N-butylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) typically involves the reaction of vinylmethylsilane with N-butylacetamide in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-100°C)

    Catalyst: Transition metal catalysts such as palladium or platinum

    Solvent: Organic solvents like toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The silane group can be reduced to form silanols or siloxanes.

    Substitution: The N-butylacetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Silanols, siloxanes

    Substitution: Substituted amides or alcohol derivatives

Scientific Research Applications

N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinyl group can participate in polymerization reactions, while the silane group can form stable bonds with various substrates. The N-butylacetamide groups may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Methyl(vinyl)silanediyl)bis(N-phenylacetamide)
  • N,N’-(Methyl(vinyl)silanediyl)bis(N-ethylacetamide)

Uniqueness

N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may offer better solubility, stability, and reactivity, making it suitable for specialized applications.

Properties

CAS No.

62051-12-1

Molecular Formula

C15H30N2O2Si

Molecular Weight

298.50 g/mol

IUPAC Name

N-[[acetyl(butyl)amino]-ethenyl-methylsilyl]-N-butylacetamide

InChI

InChI=1S/C15H30N2O2Si/c1-7-10-12-16(14(4)18)20(6,9-3)17(15(5)19)13-11-8-2/h9H,3,7-8,10-13H2,1-2,4-6H3

InChI Key

VJJWRYLEWHKBFS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C(=O)C)[Si](C)(C=C)N(CCCC)C(=O)C

Origin of Product

United States

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